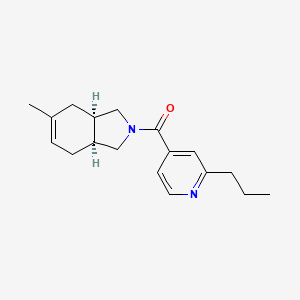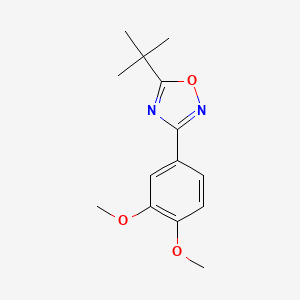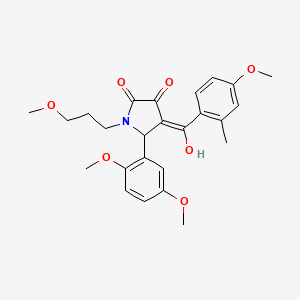![molecular formula C18H24N4O2 B5398183 1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5398183.png)
1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as DMPP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. DMPP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol acts as a selective agonist for the muscarinic M4 receptor, which is primarily expressed in the striatum and plays a role in dopamine release and motor function. 1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol has been shown to increase dopamine release in the striatum, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and physiological effects:
1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol has been shown to have various biochemical and physiological effects, including increasing dopamine release in the striatum, reducing inflammation, and improving motor function. 1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol has also been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
One advantage of using 1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol in lab experiments is its selectivity for the muscarinic M4 receptor, which allows for more specific targeting of this receptor. However, one limitation is that 1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol has relatively low potency compared to other muscarinic agonists, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on 1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol, including further studies on its potential therapeutic effects in neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies on the analgesic and anti-inflammatory effects of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol may lead to its potential use as a pain reliever. Finally, further studies on the mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol may lead to the development of more potent and selective muscarinic agonists.
合成方法
1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol can be synthesized using various methods, including the reaction of 4-(5-methylpyridin-2-yl)piperidine-1-carboxylic acid with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 4-(5-methylpyridin-2-yl)piperidine-1-carboxylic acid with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent.
科学研究应用
1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol has been used in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been studied for its potential use as a therapeutic agent for various neurological disorders, such as Parkinson's disease and Alzheimer's disease. 1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol has also been studied for its potential use as an analgesic and anti-inflammatory agent.
属性
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-4-5-16(19-11-12)18(24)6-8-22(9-7-18)17(23)10-15-13(2)20-21-14(15)3/h4-5,11,24H,6-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLLJMURWDVUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)CC3=C(NN=C3C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[4-(3-methyl-1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B5398100.png)
![3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol](/img/structure/B5398101.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5398112.png)



![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5398145.png)



![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5398169.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]isoxazole-3-carboxamide](/img/structure/B5398176.png)

![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5398188.png)